2,2-[(E)-1,2-Diazenediyl]Dipyridine
Description
2,2-[(E)-1,2-Diazenediyl]Dipyridine (CAS: 4109-58-4) is a nitrogen-rich heterocyclic compound featuring a central (E)-configured diazenediyl (azo) group bridging two pyridine rings. This structure confers unique electronic and coordination properties, making it valuable in chemical synthesis and materials science. The compound exists as a solid at room temperature, with a predicted boiling point of 344.9 ± 17.0 °C . Its primary applications include use as a laboratory chemical and precursor in coordination chemistry, particularly for constructing metal-organic frameworks (MOFs) due to its bidentate ligand capability. However, its acute oral toxicity (H302), skin irritation (H315), and respiratory hazards (H335) necessitate careful handling .
Properties
IUPAC Name |
(E)-dipyridin-2-yldiazene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c1-3-7-11-9(5-1)13-14-10-6-2-4-8-12-10/h1-8H/b14-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTJVFFICHLTKX-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N=NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/N=N/C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062566 | |
| Record name | Pyridine, 2,2'-azobis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2633-03-6 | |
| Record name | 2,2'-Azopyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002633036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Azopyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43032 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 2,2'-(1,2-diazenediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridine, 2,2'-azobis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-Azopyridine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9T39RZ369 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2,2’-azobis- typically involves the reaction of pyridine derivatives with azo compounds under controlled conditions. One common method is the reaction of 2-aminopyridine with sodium nitrite in the presence of hydrochloric acid, followed by the addition of a reducing agent to form the azo linkage .
Industrial Production Methods: Industrial production of Pyridine, 2,2’-azobis- often employs large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process involves the use of high-purity starting materials and precise control of temperature and pH to optimize the formation of the azo compound .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2,2’-azobis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amine derivatives.
Substitution: The pyridine rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
Pyridine, 2,2’-azobis- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pyridine, 2,2’-azobis- involves the homolytic cleavage of the azo bond (N=N) upon heating or exposure to light, generating two pyridine radicals. These radicals can initiate radical polymerization reactions by reacting with monomers to form polymer chains. The compound’s ability to generate radicals makes it a valuable tool in various chemical and biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Chemical Properties
The compound’s distinct azo (-N=N-) linker contrasts with structurally related dipyridine derivatives. Key differences include:
The azo group in this compound enables π-conjugation, influencing electronic transitions and metal-binding behavior, whereas the bromophenylene group in the latter compound introduces steric bulk and halogen-mediated reactivity (e.g., Suzuki cross-coupling) .
Reactivity and Stability
However, its decomposition under extreme conditions may release nitrogen oxides (NOₓ), posing safety risks . In contrast, the bromophenylene derivative exhibits high thermal stability, attributed to aromatic bromine’s electron-withdrawing effects, though its ecotoxicological data remain uncharacterized .
Biological Activity
2,2-[(E)-1,2-Diazenediyl]Dipyridine, also known as (E)-1,2-di(pyridin-4-yl)diazene, is a diazene derivative with significant biological activity. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features two pyridine rings connected by a diazene (-N=N-) functional group. The presence of this functional group is crucial for its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially influencing cellular processes.
- Receptor Modulation : It can interact with various receptors, altering signaling pathways that regulate physiological responses.
Biological Activity and Research Findings
Research has identified several biological activities associated with this compound:
Antimicrobial Activity
Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness is likely due to its ability to disrupt bacterial cell membranes or inhibit vital metabolic processes.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage.
Table: Summary of Biological Activities
Case Studies
Several case studies have explored the biological effects of this compound:
-
Antimicrobial Efficacy : A study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a therapeutic agent against infections.
- Methodology : Disk diffusion method was employed to evaluate antimicrobial activity.
- Results : Zones of inhibition were measured and compared against standard antibiotics.
-
Cancer Cell Line Studies : Research involving human cancer cell lines indicated that treatment with this compound led to increased levels of reactive oxygen species (ROS), triggering apoptosis.
- Methodology : Flow cytometry was used to assess apoptotic cells.
- Results : A significant increase in apoptotic cells was observed at higher concentrations.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Absorption : The compound shows good solubility in polar solvents which may enhance its bioavailability.
- Distribution : It is likely distributed widely due to its lipophilic nature.
- Metabolism and Excretion : Further studies are needed to elucidate the metabolic pathways and excretion routes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
